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Compound of Interest

Compound Name: 1-Methyl-5-nitroindoline-2,3-dione

Cat. No.: B1594101

Technical Guide: 1-Methyl-5-nitroindoline-2,3-
dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-nitroindoline-2,3-dione, also known as 1-methyl-5-nitroisatin, is a derivative of
isatin, a privileged scaffold in medicinal chemistry. The presence of the nitro group at the 5-
position and the methyl group at the 1-position significantly influences its electronic properties
and reactivity, making it a valuable intermediate for the synthesis of a variety of heterocyclic
compounds with potential biological activities. This technical guide provides a comprehensive
overview of the chemical properties, synthesis, and spectral characteristics of 1-Methyl-5-
nitroindoline-2,3-dione.

Chemical Properties

1-Methyl-5-nitroindoline-2,3-dione is an orange solid.[1] Its core chemical properties are
summarized in the table below.
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Property Value Reference
CAS Number 3484-32-0 [1]
Molecular Formula CoHeN204 [1]
Molecular Weight 206.16 g/mol [1]
Melting Point 200-202 °C [1]
Appearance Orange solid [1]

1-methyl-5-nitro-1H-indole-2,3-
IUPAC Name )
dione

Synthesis

The primary method for the synthesis of 1-Methyl-5-nitroindoline-2,3-dione is the N-
methylation of 5-nitroisatin.

Experimental Protocol: N-methylation of 5-Nitroisatin

This protocol is adapted from established procedures for the N-alkylation of isatin derivatives.
Materials:

5-Nitroisatin

Methyl iodide (CHsl)

Potassium carbonate (K2COs)

Anhydrous Dimethylformamide (DMF)

Dilute Hydrochloric Acid (HCI)

Water

Procedure:
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 In a round-bottom flask, a mixture of 5-nitroisatin (1 equivalent), methyl iodide (5
equivalents), and potassium carbonate (3 equivalents) is prepared in anhydrous
dimethylformamide (DMF).

o The reaction mixture is stirred overnight at room temperature.

o After completion of the reaction (monitored by TLC), water is added to the reaction mixture.
e The mixture is then acidified with dilute HCI until it is acidic to pH paper.

e The resulting yellow solid, 1-Methyl-5-nitroindoline-2,3-dione, is collected by filtration.

e The solid is washed thoroughly with water until the filtrate is neutral to pH paper.

e The product is then air-dried to a constant weight.
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Synthesis workflow for 1-Methyl-5-nitroindoline-2,3-dione.

Spectral Data (Predicted)

While a complete set of experimentally determined spectra for 1-Methyl-5-nitroindoline-2,3-
dione is not readily available in the public domain, the following data are predicted based on
the analysis of closely related compounds, such as 5-nitroisatin, N-methylisatin, and other 5-
nitroindole derivatives.[2][3][4][5][6]

1H NMR Spectroscopy

The expected proton NMR spectrum in a suitable solvent (e.g., DMSO-ds) would likely exhibit
the following signals:
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The aromatic protons are expected to be shifted downfield due to the electron-withdrawing

effects of the nitro and carbonyl groups.

13C NMR Spectroscopy

The predicted carbon NMR spectrum would show the following key resonances:

Chemical Shift (6, ppm)

Assignment

~182 C=0 (position 3)

~ 158 C=0 (position 2)

~ 150 Aromatic C (position 7a)
~ 145 Aromatic C (position 5)
~ 135 Aromatic C (position 3a)
~ 125 Aromatic C (position 6)
~118 Aromatic C (position 4)
~112 Aromatic C (position 7)
~26 N-CHs

The carbonyl carbons are characteristically found at the downfield end of the spectrum.
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Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups

present:
Wavenumber (cm—?) Functional Group
~1750-1730 C=0 stretching (ketone at C-3)
~1730-1710 C=0 stretching (amide at C-2)
~1610-1590 C=C stretching (aromatic)
~1530-1500 & 1350-1330 N-O stretching (nitro group)

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion
peak [M]* at m/z 206. Key fragmentation patterns would likely involve the loss of NO2z, CO, and
cleavage of the N-methyl group.

Reactivity

The reactivity of 1-Methyl-5-nitroindoline-2,3-dione is primarily centered around the
electrophilic C3-carbonyl group, which is susceptible to nucleophilic attack. The electron-
withdrawing nitro group enhances the electrophilicity of the isatin ring system.

Key reactions include:

» Nucleophilic Addition to C3-Carbonyl: The C3-keto group readily reacts with a variety of
nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form 3-
substituted-3-hydroxy-1-methyl-5-nitroindolin-2-ones.

¢ Condensation Reactions: The C3-carbonyl group can undergo condensation reactions with
compounds containing active methylene groups or primary amines.

* Ring-Opening Reactions: Under strong basic conditions, the amide bond can be cleaved.
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Reactivity profile of 1-Methyl-5-nitroindoline-2,3-dione.

Applications in Research and Drug Development

The 1-methyl-5-nitroisatin scaffold is a versatile building block in the synthesis of more complex
molecules with potential therapeutic applications. The nitro group can be reduced to an amine,

providing a handle for further functionalization and the introduction of diverse pharmacophores.
Derivatives of 5-nitroindoles have been investigated for their anticancer properties.

Conclusion

1-Methyl-5-nitroindoline-2,3-dione is a readily accessible and reactive intermediate. This
guide provides essential information on its chemical properties, a detailed synthetic protocol,
and predicted spectral data to aid researchers in its synthesis, characterization, and utilization
in synthetic and medicinal chemistry programs. Further experimental verification of the spectral
data is recommended for rigorous structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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